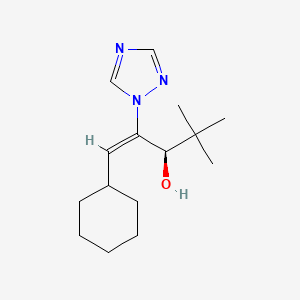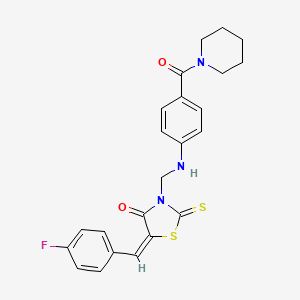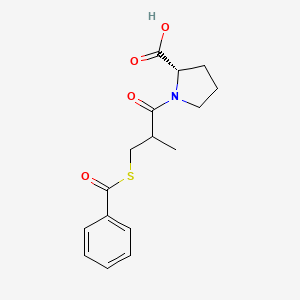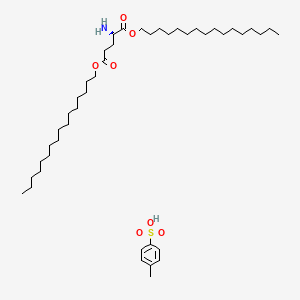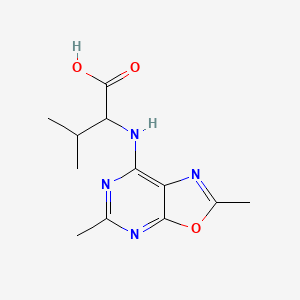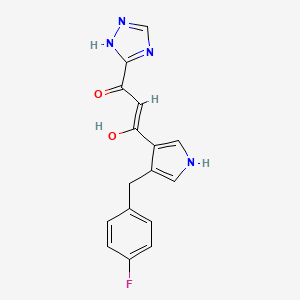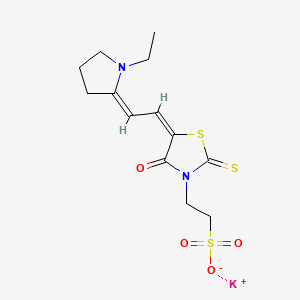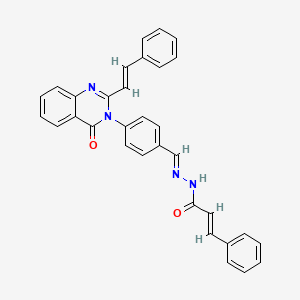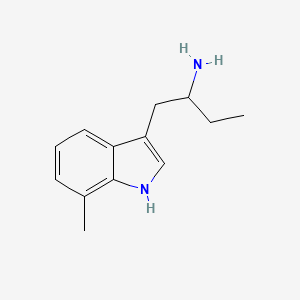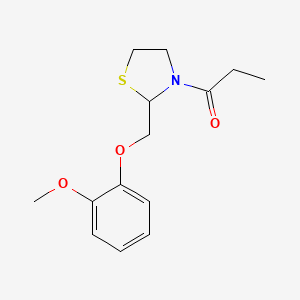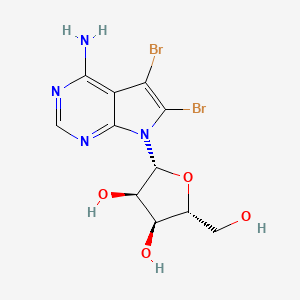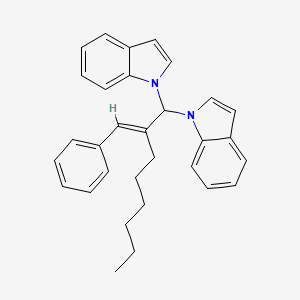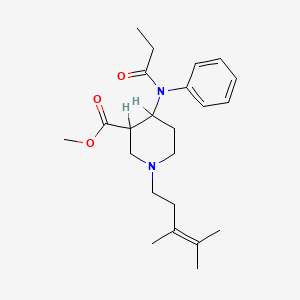
3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxylic acid group and subsequent esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features can help elucidate the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mécanisme D'action
The mechanism of action of 3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidinecarboxylic acid derivatives: These compounds share the piperidine ring and carboxylic acid group, but differ in their substituents.
Phenylamino derivatives: Compounds with phenylamino groups that exhibit similar biological activities.
Uniqueness
The uniqueness of 3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester lies in its specific combination of functional groups and structural features. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
156724-52-6 |
|---|---|
Formule moléculaire |
C23H34N2O3 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
methyl 1-(3,4-dimethylpent-3-enyl)-4-(N-propanoylanilino)piperidine-3-carboxylate |
InChI |
InChI=1S/C23H34N2O3/c1-6-22(26)25(19-10-8-7-9-11-19)21-13-15-24(14-12-18(4)17(2)3)16-20(21)23(27)28-5/h7-11,20-21H,6,12-16H2,1-5H3 |
Clé InChI |
PNWCAOZHGRRFTH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1C(=O)OC)CCC(=C(C)C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



